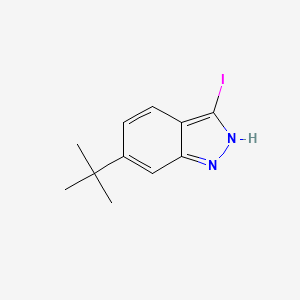
6-(tert-Butyl)-3-iodo-1H-indazole
Descripción general
Descripción
6-(tert-Butyl)-3-iodo-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. The iodine atom at the 3-position makes this compound a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-iodo-1H-indazole typically involves the iodination of a preformed indazole ring. One common method is the direct iodination of 6-(tert-Butyl)-1H-indazole using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl)-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydroxylation: The tert-butyl group can be selectively hydroxylated using a manganese catalyst and hydrogen peroxide.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Hydroxylation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.
Hydroxylation Products: Primary alcohols are the major products when the tert-butyl group is hydroxylated.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-3-iodo-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)-3-iodo-1H-indazole largely depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions .
Comparación Con Compuestos Similares
Similar Compounds
6-(tert-Butyl)-1H-indazole: Lacks the iodine substituent, making it less reactive in substitution reactions.
3-Iodo-1H-indazole: Lacks the tert-butyl group, which affects its steric properties and reactivity.
2,6-Di-tert-butyl-4-methylphenol (BHT): A different class of compound but shares the tert-butyl group, known for its antioxidant properties.
Uniqueness
6-(tert-Butyl)-3-iodo-1H-indazole is unique due to the combination of the bulky tert-butyl group and the reactive iodine atom. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
6-tert-butyl-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2/c1-11(2,3)7-4-5-8-9(6-7)13-14-10(8)12/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXHCNDTBZFDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NNC(=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276397 | |
| Record name | 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-24-7 | |
| Record name | 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3215732.png)
![7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3215737.png)





![tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3215781.png)

![4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3215788.png)




